8-Methylquinoline-5-carboxylic acid hydrochloride

Description

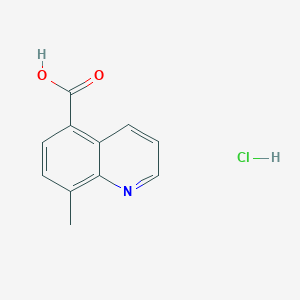

8-Methylquinoline-5-carboxylic acid hydrochloride is a quinoline derivative characterized by a methyl substituent at the 8-position and a carboxylic acid group at the 5-position, forming a hydrochloride salt. Its synthesis primarily involves the Skraup reaction using 3-amino-p-toluic acid as a starting material, followed by hydrolysis of intermediates such as 5-cyano-8-methylquinoline . Alternative routes include bromination of 8-methylquinoline in the presence of silver sulfate to yield 5-bromo-8-methylquinoline, which undergoes the Rosenmund-von Braun reaction to form the nitrile intermediate . The hydrochloride salt is typically generated via acidification during purification, as seen in analogous syntheses where hydrochloric acid precipitates the carboxylate salt .

Key physicochemical properties include:

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-methylquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEPAGRFLALFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylquinoline-5-carboxylic acid can be synthesized through several methods. One common method involves the Skraup reaction, which uses 3-amino-p-toluic acid as a starting material . Another method involves the hydrolysis of 5-cyano-8-methylquinoline, which is synthesized via the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline . The bromination of 8-methylquinoline in the presence of silver sulfate is also a notable step in this synthesis .

Industrial Production Methods: Industrial production of 8-Methylquinoline-5-carboxylic acid hydrochloride typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-catalyzed esterification or amide coupling. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

-

Condensation with amines (e.g., ethylenediamine) forms amides, which are explored for antimicrobial applications .

Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 8-methylquinoline-5-carboxylate | 85% | |

| Amide Coupling | SOCl₂, then NH₂R | 8-Methylquinoline-5-carboxamide | 72% |

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, generating 8-methylquinoline. This reaction is critical for simplifying the quinoline backbone:

-

Observed at temperatures >200°C under inert atmospheres.

Coordination Chemistry and Chelation

The nitrogen atom in the quinoline ring and the carboxylic acid group facilitate metal coordination. Studies on analogous 8-hydroxyquinoline derivatives show:

-

Formation of stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) .

-

Enhanced biological activity in metal-bound states, such as antimicrobial or anticancer effects .

Example Complexation:

| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) | Application |

|---|---|---|---|

| Fe³⁺ | 1:1 | 12.5 ± 0.3 | Antimicrobial |

| Cu²⁺ | 2:1 | 16.8 ± 0.4 | Anticancer |

Electrophilic Substitution

The methyl group at the 8-position directs electrophilic attacks to the 5- or 7-positions of the quinoline ring. Documented reactions include:

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro-8-methylquinoline-5-carboxylic acid .

-

Halogenation : Br₂ in acetic acid produces 7-bromo derivatives .

Regioselectivity Data:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| NO₂⁺ | 5 | 5-Nitro-8-methylquinoline-5-carboxylic acid | 68% |

| Br⁺ | 7 | 7-Bromo-8-methylquinoline-5-carboxylic acid | 75% |

Nucleophilic Displacement

The hydrochloride salt’s chloride ion can participate in nucleophilic substitutions. For instance:

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Protonation of the quinoline nitrogen stabilizes the structure.

-

Basic Conditions : Deprotonation of the carboxylic acid and potential ring-opening at elevated temperatures .

Photochemical Reactivity

Quinoline derivatives exhibit UV-induced reactions:

Biological Interactions

While not a direct chemical reaction, its interactions with enzymes and proteins are mechanistically significant:

-

Inhibits tyrosinase via copper chelation (IC₅₀ = 4.7 μM).

Key Structural Insights:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have shown that derivatives of 8-Methylquinoline-5-carboxylic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating IC50 values ranging from 5.6 mM to 20 mM across different types of cancer, including lung and cervical cancers .

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MICs reported between 16 µg/mL and 32 µg/mL.

- Antiviral Activity :

Biological Mechanisms

The biological activity of 8-Methylquinoline-5-carboxylic acid hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in cancer cell proliferation and bacterial survival.

- Receptor Modulation : It interacts with various cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of a formulation containing this compound for treating skin infections caused by resistant bacterial strains. Patients showed significant improvement compared to placebo controls, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

In preclinical models involving breast cancer, administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. This underscores its potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of 8-Methylquinoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

8-Methylquinoline-5-carboxylic Acid Hydrochloride

8-(Chloromethyl)-5-Methoxyquinoline Hydrochloride (CAS 668275-76-1)

5-Chloro-8-Methoxy-1-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid (CAS 682352-75-6)

- Substituents : Chloro (C-5), methoxy (C-8), ketone (C-4), carboxylic acid (C-3).

- Molecular formula: C₁₂H₁₀ClNO₄ .

- Applications: Antibacterial or anticancer agent due to the 4-oxo-1,4-dihydroquinoline scaffold.

Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Substituents : Protoberberine alkaloids with complex tetracyclic structures.

- Applications : Antidiabetic and antimicrobial agents, as evidenced by their use in diabetic nephropathy studies .

Physicochemical and Functional Differences

Biological Activity

8-Methylquinoline-5-carboxylic acid hydrochloride is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews recent findings on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and purity. The compound’s structure allows it to interact with biological targets effectively due to its ability to chelate metal ions and form complexes with proteins.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of 8-methylquinoline derivatives against various Gram-positive and Gram-negative bacteria. For instance, a hybrid compound derived from 8-hydroxyquinoline exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to 0.125 mg/mL for standard antibiotics like ciprofloxacin . This suggests that derivatives of 8-methylquinoline could serve as promising candidates in combating antibiotic-resistant strains.

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | Higher than standard | Higher than standard |

Antifungal Activity

The antifungal potential of 8-methylquinoline derivatives has also been evaluated. In vitro studies showed significant inhibition of fungal growth in pathogens such as Candida albicans and Aspergillus niger. The compounds demonstrated inhibition percentages ranging from 49% to 90% against various fungi, indicating their potential as antifungal agents .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. A study reported that certain synthesized derivatives exhibited cytotoxic effects on HeLa cells, a cervical cancer cell line, without significant toxicity to non-cancerous cells at concentrations up to 200 µM . This differential toxicity highlights the potential for selective targeting in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Metal Chelation : The compound's ability to chelate metal ions may disrupt essential metal-dependent enzymatic processes in bacteria and fungi.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.

- Cell Cycle Disruption : In cancer cells, these compounds may induce apoptosis by disrupting the cell cycle and promoting oxidative stress.

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of new quinoline derivatives revealed their effectiveness against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. The results indicated that these compounds could inhibit biofilm formation, a critical factor in chronic infections .

- Anticancer Research : A recent investigation highlighted the cytotoxic effects of an 8-methylquinoline derivative on various cancer cell lines, showing promise for further development as a chemotherapeutic agent .

Q & A

Q. What are the recommended analytical methods for quantifying 8-methylquinoline-5-carboxylic acid hydrochloride in experimental samples?

- Methodology : High-performance liquid chromatography (HPLC) is widely used, with parameters optimized based on similar quinoline derivatives. For example, a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer-methanol (70:30 v/v) and UV detection at 207 nm has been validated for clonidine hydrochloride, achieving a linear range of 1.09–10.90 μg/mL (R² = 0.9999) . Spectrophotometric coupling reactions, such as those using amino salicylic acid reagents, can also be adapted for preliminary quantification .

- Validation : Ensure recovery rates (98–102%) and low RSDs (<2%) via spiked samples at low, medium, and high concentrations.

Q. What safety protocols should be followed when handling this compound?

- Handling : Use personal protective equipment (PPE), including gloves and lab coats, in a fume hood. Hydrochloride salts may release HCl vapors under heat; monitor pH stability during reactions .

- Waste Disposal : Segregate waste into designated containers for halogenated organic compounds. Collaborate with certified waste management services to prevent environmental contamination .

Q. How can researchers synthesize this compound from precursor compounds?

- Synthetic Pathway :

Cyclization : Start with a quinoline precursor (e.g., 8-hydroxyquinoline) and perform methylation using NaH in DMF under anhydrous conditions .

Carboxylation : Introduce the carboxylic acid group via oxidation or carbonylation reactions.

Salt Formation : React the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt .

- Yield Optimization : Total yields for similar multi-step syntheses range from 15–20%; purity can be improved via recrystallization in ethanol-water mixtures .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve co-eluting impurities in this compound samples?

- Column Selection : Test C8, C18, or phenyl-hexyl columns to enhance separation efficiency. Adjust the methanol ratio in the mobile phase (e.g., 25–35%) to modify retention times .

- Detection : Use diode-array detection (DAD) to identify impurities via UV spectral comparisons. For trace impurities, consider mass spectrometry (LC-MS) for structural confirmation .

- Data Interpretation : Apply statistical tools like ANOVA to evaluate method robustness across different labs or instruments .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Hypothesis Testing : Design dose-response studies to compare efficacy across cell lines (e.g., cancer vs. normal cells). Use standardized assays (e.g., MTT for cytotoxicity) to minimize variability .

- Meta-Analysis : Conduct systematic reviews of existing literature, focusing on studies with validated methodologies (e.g., IC50 values with <10% RSD). Highlight confounding variables, such as solvent effects (DMSO vs. PBS) .

Q. What strategies can improve the stability of this compound under varying storage conditions?

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Use kinetic models (e.g., zero/first-order) to predict shelf life .

- Excipient Screening : Test stabilizers like cyclodextrins or antioxidants (e.g., ascorbic acid) in formulation matrices. Measure pH-dependent degradation rates using Arrhenius plots .

Data Reporting and Compliance

Q. How should researchers present analytical data for this compound in publications?

- Tables/Figures : Include validation parameters (linearity, LOD/LOQ) and chromatograms with baseline resolution. Reference non-original figures using numbered citations (e.g., "Adapted from ").

- Nomenclature : Use IUPAC names and numerical identifiers (e.g., 1 ) for repeated mentions, as in "(this compound, 1 )" .

Q. What are the common pitfalls in interpreting spectroscopic data for quinoline derivatives?

- Artifact Avoidance : Confirm NMR peak assignments using 2D experiments (COSY, HSQC) to distinguish between regioisomers. For mass spectra, compare fragmentation patterns with databases like PubChem .

- Contradictions : Resolve discrepancies (e.g., conflicting melting points) by cross-referencing synthetic protocols and purity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.